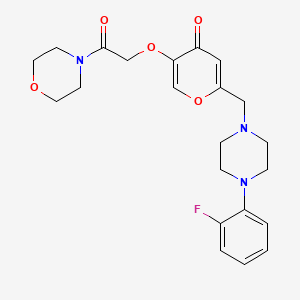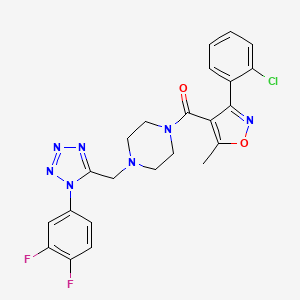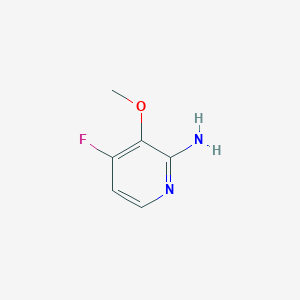
1-(2,5-dimethylbenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2,5-dimethylbenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. Based on its name, it contains a dihydropyridine ring, which is a common structure in many pharmaceutical compounds . It also contains a fluorophenyl group, which suggests that it might have unique physicochemical properties due to the presence of the fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a dihydropyridine ring substituted with various groups. The exact structure would depend on the positions of these substitutions .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Dihydropyridines, for example, are known to undergo a variety of reactions, including oxidation and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom, for example, could affect its reactivity and the polarity of the molecule .
科学的研究の応用
Role in Cancer Research and Treatment
In cancer research, compounds like 1-(2,5-dimethylbenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be investigated for their potential as therapeutic agents or in the development of drug delivery systems. For instance, S-1, a combination drug that includes a fluoropyrimidine derivative, has shown promise in treating gastric cancer due to its ability to maintain high 5-FU concentration in blood for extended periods (Y. Maehara, 2003). This example underscores the potential of specific compounds in enhancing the efficacy of cancer treatments through improved pharmacokinetics and targeted delivery mechanisms.
Pharmacogenetics and Drug Metabolism
The study of how genetic variation affects an individual's response to drugs, known as pharmacogenetics, is another area where compounds such as 1-(2,5-dimethylbenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide could find application. Research into dihydropyrimidine dehydrogenase (DPD) enzyme, which plays a crucial role in the metabolism of fluoropyrimidines, highlights the importance of genetic testing to avoid adverse reactions and optimize dosing in treatments involving fluoropyrimidines (F. S. Falvella et al., 2015). Such compounds could be used in pharmacogenetic studies to understand better the metabolic pathways and improve patient-specific treatment plans.
Development of Optoelectronic Materials
In the field of optoelectronics, compounds containing heterocyclic rings, similar to 1-(2,5-dimethylbenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, are of great interest due to their electronic properties. Research into functionalized quinazolines and pyrimidines for optoelectronic materials has demonstrated the value of incorporating such heterocycles into π-extended conjugated systems for creating novel materials for organic light-emitting diodes (OLEDs) and other applications (G. Lipunova et al., 2018). This highlights the potential for investigating the subject compound in the synthesis of advanced materials with specific optical and electronic functionalities.
Exploring New Therapeutic Agents
The ongoing search for new therapeutic agents often involves the synthesis and testing of compounds with unique structures and properties. The synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in the manufacture of non-steroidal anti-inflammatory drugs, exemplifies the process of developing valuable compounds for medical use (Yanan Qiu et al., 2009). Such research methodologies could be applied to 1-(2,5-dimethylbenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide to uncover its potential as a therapeutic agent or a precursor in drug synthesis.
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. Given the wide range of applications of dihydropyridines and fluorinated compounds, there could be many interesting directions for future research .
特性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14-8-9-15(2)16(11-14)13-24-10-4-7-19(21(24)26)20(25)23-18-6-3-5-17(22)12-18/h3-12H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTSNFLTCKZFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2563673.png)



![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2563677.png)
![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2563678.png)
![N-(cyanomethyl)-N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2563679.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2563680.png)
![3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2563681.png)
![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2563684.png)
![1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2563688.png)